molecular formula C34H54FeP2 B2697106 Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+) CAS No. 223121-01-5

Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)

Cat. No. B2697106
CAS RN: 223121-01-5
M. Wt: 580.599
InChI Key: GXDKNCVYLBKISD-LXHVPJHHSA-N
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Description

sold in collaboration with Solvias AG

Scientific Research Applications

Cyclopentene Derivatives in Synthesis

Cyclopentene derivatives are valuable in organic synthesis, offering versatile intermediates for constructing complex molecules. For instance, enantioselective syntheses of carbanucleosides from Pauson-Khand adduct of trimethylsilylacetylene and norbornadiene have been reported, where cyclopentenone derivatives serve as key intermediates. This methodology has enabled the synthesis of significant nucleoside analogs like (-)-Carbavir and (-)-Abacavir with high enantioselectivity, highlighting the utility of cyclopentene derivatives in the synthesis of biologically active compounds (Vázquez-Romero et al., 2008).

Phosphane Ligands in Catalysis

Phosphane ligands, particularly those with diphenylphosphanyl groups, are critical in catalytic applications. Their structural and electronic properties significantly influence catalytic activity and selectivity. New iron cyclopentadienyl complexes bearing different phosphane co-ligands have been synthesized, demonstrating the influence of ligand structure on the cytotoxicity of these compounds. This research suggests potential applications in medicinal chemistry, where such complexes could be used in targeted cancer therapies (Pilon et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis of the compound 'Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentene", "Di-tert-butyl phosphite", "1-Diphenylphosphino-2-propanol", "Iron(II) chloride", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Toluene" ], "Reaction": [ "Step 1: Synthesis of 1-Diphenylphosphino-2-propanol by reacting diphenylphosphine with epichlorohydrin in the presence of sodium hydroxide.", "Step 2: Synthesis of Di-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane by reacting Di-tert-butyl phosphite with 1-Diphenylphosphino-2-propanol in the presence of cyclopentene and a catalytic amount of hydrochloric acid.", "Step 3: Synthesis of Iron(II) complex by reacting Iron(II) chloride with Di-tert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane in the presence of sodium borohydride.", "Step 4: Purification of the Iron(II) complex by recrystallization from toluene/methanol mixture.", "Step 5: Formation of Carbanide by reacting the Iron(II) complex with a suitable carbanide source." ] }

CAS RN

223121-01-5

Molecular Formula

C34H54FeP2

Molecular Weight

580.599

IUPAC Name

carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)

InChI

InChI=1S/C27H40P2.C5H8.2CH3.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1

InChI Key

GXDKNCVYLBKISD-LXHVPJHHSA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CC=CC1.[Fe+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
Reactant of Route 2
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
Reactant of Route 3
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
Reactant of Route 4
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
Reactant of Route 5
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)
Reactant of Route 6
Carbanide;cyclopentene;ditert-butyl-[2-[(1S)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron(2+)

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